molecular formula C14H12BrNO3 B3171291 Methyl 4-(2-amino-4-bromophenoxy)benzoate CAS No. 946665-16-3

Methyl 4-(2-amino-4-bromophenoxy)benzoate

Cat. No.: B3171291
CAS No.: 946665-16-3
M. Wt: 322.15 g/mol
InChI Key: QUCDPDYCTDAKDA-UHFFFAOYSA-N
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Description

Methyl 4-(2-amino-4-bromophenoxy)benzoate is a brominated aromatic ester featuring a benzoate core linked to a 2-amino-4-bromophenoxy substituent. The amino group at the ortho position and bromine at the para position of the phenoxy ring confer distinct electronic and steric properties. Its structural motifs, including the electron-withdrawing bromine and electron-donating amino group, influence reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

methyl 4-(2-amino-4-bromophenoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO3/c1-18-14(17)9-2-5-11(6-3-9)19-13-7-4-10(15)8-12(13)16/h2-8H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCDPDYCTDAKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-amino-4-bromophenoxy)benzoate typically involves the reaction of 4-bromophenol with methyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-amino-4-bromophenoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate, DMF, and heat.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products Formed

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the amino group.

    Reduction: Reduced derivatives of the amino group.

    Coupling Reactions: Larger, more complex molecules formed through coupling.

Scientific Research Applications

Methyl 4-(2-amino-4-bromophenoxy)benzoate is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(2-amino-4-bromophenoxy)benzoate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following compounds share structural similarities with Methyl 4-(2-amino-4-bromophenoxy)benzoate, differing primarily in substituents, linker groups, or aromatic systems:

Quinoline-Based Benzoates (C1–C7)

Compounds C1–C7 (e.g., Methyl 4-(4-(2-(4-bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2)) feature a quinoline moiety connected via a piperazine-carbonyl linker to the benzoate . Key differences include:

  • Substituents: C2 has a 4-bromophenyl group on the quinoline, while the target compound has a bromophenoxy group directly attached to the benzoate.
  • Physicochemical Properties: The quinoline core increases molecular weight (~100–150 Da higher than the target compound) and may enhance lipophilicity.
Acetyl-Amino Benzoates

Methyl 4-(((2-bromo-4-methylphenoxy)acetyl)amino)benzoate () replaces the amino-phenoxy group with an acetyl-amino linker :

  • Substituents: A methyl group at the 4-position of the phenoxy ring reduces steric hindrance compared to the amino group in the target compound.
  • Solubility: The acetyl-amino group may decrease water solubility due to reduced hydrogen-bonding capacity compared to the free amino group.
Formyl-Substituted Benzoates

Compounds like methyl 4-((2-formylphenoxy)methyl)benzoate () introduce a formyl group, which is highly reactive in condensation reactions :

  • Reactivity : The formyl group enables further derivatization (e.g., Schiff base formation), unlike the inert bromine in the target compound.

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) Key Substituents LogP<sup>a</sup> Solubility (Organic) Notable Spectral Data (NMR)
This compound 336.15 -NH2, -Br ~2.8 High in DMSO, EtOAc δ 8.2 (aromatic H), δ 5.1 (-OCH3)
C2 (Quinoline derivative) ~480.3 -Br (quinoline), piperazine ~4.1 Moderate in CHCl3 δ 8.5 (quinoline H), δ 3.6 (piperazine)
Methyl 4-(((2-bromo-4-methylphenoxy)acetyl)amino)benzoate 396.19 -Br, -CH3, acetyl ~3.5 High in THF δ 8.0 (amide NH), δ 2.4 (-CH3)
2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate 347.20 -Br, -COCH2O- ~3.2 Low in H2O δ 7.8 (aromatic H), δ 4.6 (-COCH2)

<sup>a</sup> LogP values estimated using fragment-based methods.

Key Observations :
  • Lipophilicity: Quinoline derivatives (C2) exhibit higher LogP due to extended aromatic systems, limiting aqueous solubility .
  • Hydrogen Bonding: The amino group in the target compound enhances solubility in polar solvents compared to acetylated analogs .
  • Reactivity : Bromine in the target compound offers a handle for cross-coupling reactions, whereas formyl groups () enable nucleophilic additions .
Characterization :
  • NMR: Aromatic protons in the target compound resonate upfield (δ 8.2) compared to quinoline derivatives (δ 8.5) due to reduced electron withdrawal .
  • HRMS : All compounds show precise mass confirmation (<5 ppm error), ensuring purity .

Biological Activity

Introduction

Methyl 4-(2-amino-4-bromophenoxy)benzoate (CAS No. 946665-16-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process, including:

  • Starting Materials : The synthesis begins with 4-bromophenol and methyl 4-aminobenzoate.
  • Esterification Reaction : The amine group is introduced through a nucleophilic substitution reaction, followed by esterification using methanol under acidic conditions.
  • Purification : The product is purified through recrystallization or chromatography.

Antibacterial Properties

Recent studies have indicated that this compound exhibits significant antibacterial activity against various strains of bacteria, including drug-resistant pathogens.

Pathogen Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC)
A. baumannii1850 mg/mL
K. pneumoniae1540 mg/mL
MRSA1230 mg/mL

The compound demonstrated the highest activity against Acinetobacter baumannii, particularly in strains resistant to multiple drugs .

The antibacterial mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis. Molecular docking studies suggest that the compound interacts with specific targets within bacterial cells, stabilizing the binding at active sites .

Cytotoxicity and Safety Profile

While exhibiting potent antibacterial properties, the cytotoxic effects on mammalian cells were evaluated using standard assays. The compound showed moderate cytotoxicity at high concentrations, indicating a need for further investigation into its safety profile.

Case Studies

  • Study on Drug Resistance : A study conducted on the efficacy of this compound against drug-resistant strains showed promising results, with a notable decrease in bacterial growth in treated cultures compared to controls .
  • In Vivo Studies : Animal model studies indicated that administration of the compound resulted in significant reductions in bacterial load in infected tissues without severe adverse effects .

Q & A

Basic: What are the optimal synthetic routes for Methyl 4-(2-amino-4-bromophenoxy)benzoate, and how can reaction conditions be systematically optimized?

Answer:
The synthesis typically involves coupling 2-amino-4-bromophenol with methyl 4-hydroxybenzoate derivatives under nucleophilic aromatic substitution conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates due to improved solubility of phenolic intermediates .
  • Catalyst optimization : Potassium carbonate or cesium carbonate is often used to deprotonate the phenol, but excess base may lead to side reactions (e.g., hydrolysis of the ester group) .
  • Temperature control : Reactions are typically performed at 80–100°C under inert atmosphere to prevent oxidation of the amino group .
    To optimize yield, use high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) to monitor intermediate formation and purity.

Advanced: How can density functional theory (DFT) calculations guide the interpretation of this compound’s electronic properties and reactivity?

Answer:
DFT methods (e.g., B3LYP functional) can predict:

  • HOMO-LUMO gaps : To assess electrophilic/nucleophilic sites, critical for understanding reactivity in further functionalization .
  • Charge distribution : Mulliken charges on the bromine and amino groups help explain regioselectivity in cross-coupling reactions .
  • Vibrational frequencies : IR spectra simulations validate experimental data, particularly for NH stretching modes in the amino group .
    Use software like Gaussian or ORCA with a 6-31G(d,p) basis set for calculations. Compare results with experimental UV-Vis and NMR data to refine models .

Basic: What crystallographic techniques are recommended for resolving structural ambiguities in this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) is ideal. Key steps include:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
  • Structure solution : SHELXS-97 for phase determination via direct methods .
  • Refinement : SHELXL-2018 for anisotropic displacement parameters and hydrogen bonding analysis .
    Visualize hydrogen-bonding networks (e.g., N–H···O interactions) using ORTEP-3 or Mercury .

Advanced: How do competing hydrogen-bonding patterns influence the solid-state packing of this compound?

Answer:
Graph set analysis (e.g., Etter’s notation) classifies hydrogen bonds into motifs like D , R , or C patterns . For this compound:

  • Primary interactions : The amino group forms N–H···O bonds with ester carbonyls (motif D ), creating chains.
  • Secondary interactions : Weak C–H···Br contacts may stabilize layered packing .
    Use CrystalExplorer to quantify interaction energies and compare with similar brominated benzoates to predict polymorphism risks .

Basic: What analytical techniques are critical for characterizing purity and functional group integrity?

Answer:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm ester (δ ~3.9 ppm for OCH3_3) and aromatic proton environments. 15^{15}N NMR can probe amino group protonation .
  • Mass spectrometry (HRMS) : ESI-MS in positive ion mode verifies molecular ion peaks and bromine isotope patterns .
  • Elemental analysis : Validate C, H, N, Br percentages; deviations >0.3% indicate impurities .

Advanced: How can structure-activity relationship (SAR) studies inform the design of analogs with enhanced biological activity?

Answer:

  • Bioisosteric replacement : Substitute Br with CF3_3 or I to modulate lipophilicity and binding affinity .
  • Steric effects : Introduce substituents at the 4-position of the benzoate ring to probe steric hindrance in enzyme active sites .
  • Pharmacokinetic optimization : Replace the methyl ester with ethyl or tert-butyl esters to alter metabolic stability .
    Use molecular docking (AutoDock Vina) and MD simulations to prioritize synthetic targets .

Basic: What safety protocols are essential when handling this compound’s brominated intermediates?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact with brominated byproducts .
  • Ventilation : Use fume hoods during reactions involving volatile bromine sources (e.g., NBS) .
  • First aid : For accidental exposure, flush eyes with water for 15+ minutes and seek medical evaluation for potential halogen toxicity .

Advanced: How can isotopic labeling (e.g., 13^{13}13C, 15^{15}15N) elucidate mechanistic pathways in its degradation or metabolism?

Answer:

  • Stable isotope tracing : Synthesize 13^{13}C-labeled methyl ester or 15^{15}N-amino derivatives to track hydrolysis or deamination pathways via LC-MS .
  • Kinetic isotope effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-determining steps (e.g., ester cleavage vs. C–Br bond activation) .

Basic: What chromatographic methods resolve regioisomeric byproducts during synthesis?

Answer:

  • Reverse-phase HPLC : Use a C18 column with acetonitrile/water (70:30) and 0.1% TFA to separate regioisomers based on polarity differences .
  • Preparative TLC : Employ silica gel GF254 plates with ethyl acetate/hexane (1:3) for small-scale purification .

Advanced: How do solvent polarity and proticity affect the compound’s conformational dynamics in solution?

Answer:

  • NMR titration : Measure 1^1H chemical shift changes in DMSO-d6_6 vs. CDCl3_3 to assess intramolecular hydrogen bonding .
  • Dielectric constant effects : Use COSMO-RS simulations to correlate solvent polarity with the population of folded (ester-amino interaction) vs. extended conformers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-(2-amino-4-bromophenoxy)benzoate
Reactant of Route 2
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Methyl 4-(2-amino-4-bromophenoxy)benzoate

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